

Application Notes & Protocols: Assessing AMG 193 Target Engagement In Vivo

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Compound of Interest

Compound Name: AA 193

Cat. No.: B10782562

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Introduction

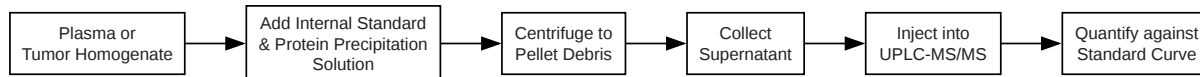
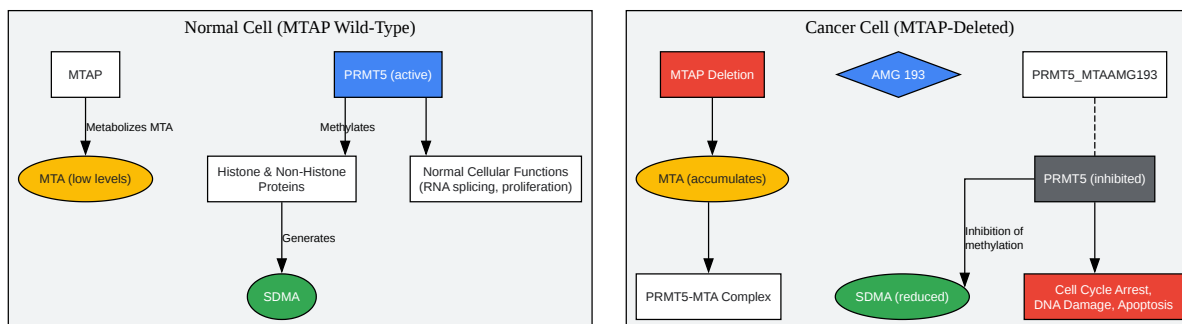
AMG 193 is a first-in-class, orally bioavailable, and central nervous system (CNS)-penetrant small molecule inhibitor that demonstrates a unique mechanism of action.^[1] It is an MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).^{[2][3]} This application note provides a detailed overview of the techniques and protocols for assessing the in vivo target engagement of AMG 193, designed for researchers, scientists, and professionals in drug development.

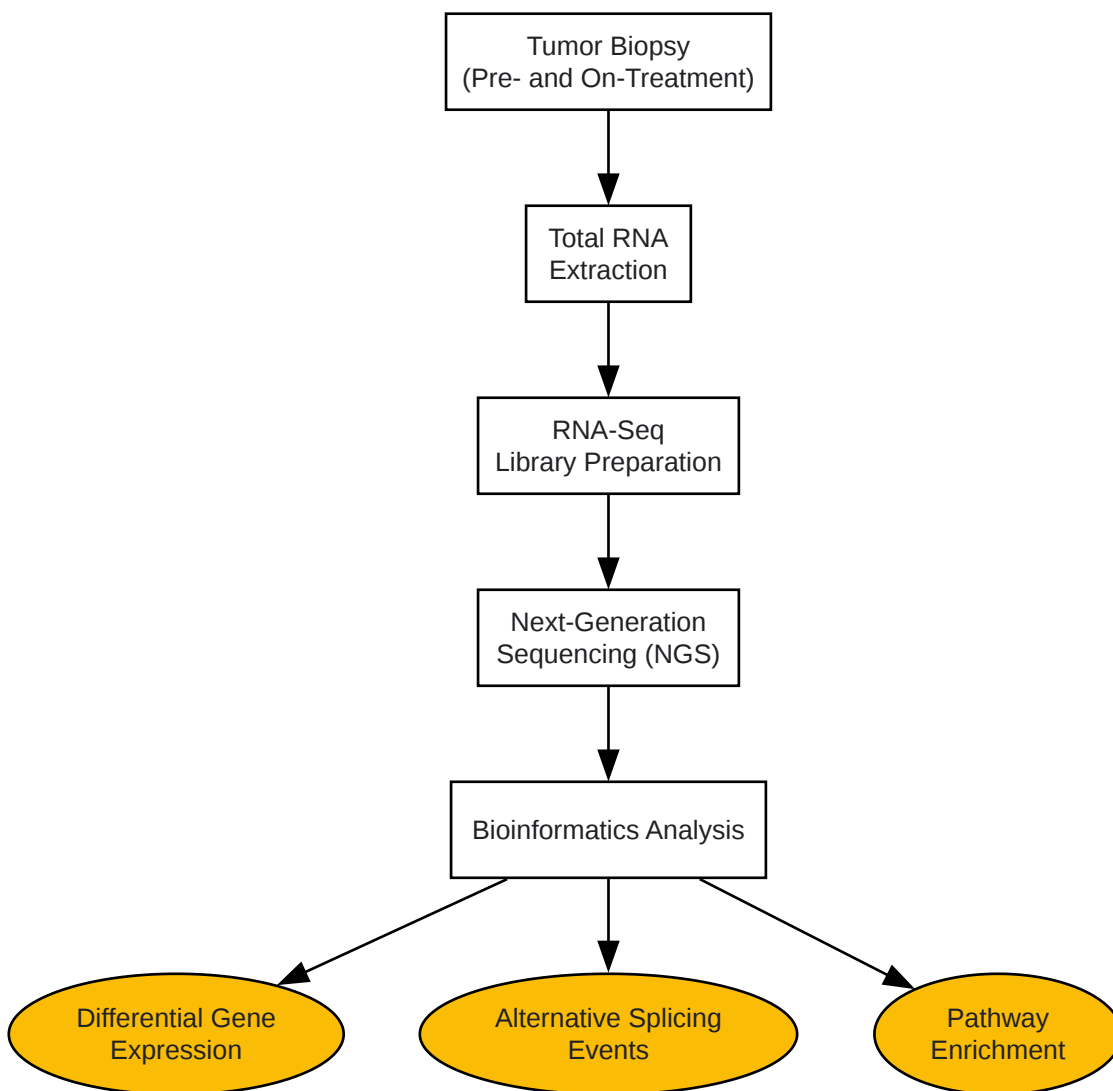
AMG 193's therapeutic strategy is centered on the concept of synthetic lethality in the context of methylthioadenosine phosphorylase (MTAP)-deleted cancers.^{[2][4]} Approximately 10-15% of all human cancers exhibit a homozygous deletion of the MTAP gene.^{[5][6]} This genetic alteration leads to the accumulation of the metabolite methylthioadenosine (MTA).^{[5][6]} AMG 193 selectively binds to the PRMT5-MTA complex, potently inhibiting its methyltransferase activity, thereby leading to cell cycle arrest, DNA damage, and apoptosis in cancer cells while sparing normal tissues where MTA levels are low.^{[2][3]}

The primary pharmacodynamic (PD) biomarker for assessing PRMT5 inhibition is the reduction of symmetric dimethylarginine (SDMA), a direct product of PRMT5's enzymatic activity.^{[5][7]} Monitoring SDMA levels, along with other downstream biomarkers, provides a robust method for quantifying the in vivo target engagement of AMG 193.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the PRMT5 signaling pathway and the mechanism of action of AMG 193 in MTAP-deleted cancer cells.





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References

- 1. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. onclive.com [onclive.com]
- 6. books.rsc.org [books.rsc.org]
- 7. aacrjournals.org [aacrjournals.org]
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